



Application Notes and Protocols for 2-(3,5-dinitro-2-thienyl)-cyclohexanone

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Compound of Interest		
Compound Name:	NSC 245214	
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Introduction

2-(3,5-dinitro-2-thienyl)-cyclohexanone is a dinitrothiophene derivative with potential applications in biochemical research and drug discovery.[1] Its chemical structure, featuring a cyclohexanone moiety attached to a dinitro-substituted thiophene ring, suggests potential for biological activity, as nitro-containing compounds and thiophene derivatives are known to exhibit a range of pharmacological properties, including antimicrobial and cytotoxic effects.[2][3] [4] This document provides an overview of the synthesis and known properties of this compound, though detailed experimental data from the primary literature remains limited.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-(3,5-dinitro-2-thienyl)-cyclohexanone is presented in Table 1.



Property	Value	Reference
CAS Number	31554-45-7	[1]
Molecular Formula	C10H10N2O5S	[1]
Molecular Weight	270.26 g/mol	[1]
Appearance	Crystalline solid	[5]
Solubility	DMF: 15 mg/mL; DMSO: 10 mg/mL; DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL; Ethanol: 0.25 mg/mL	[5]

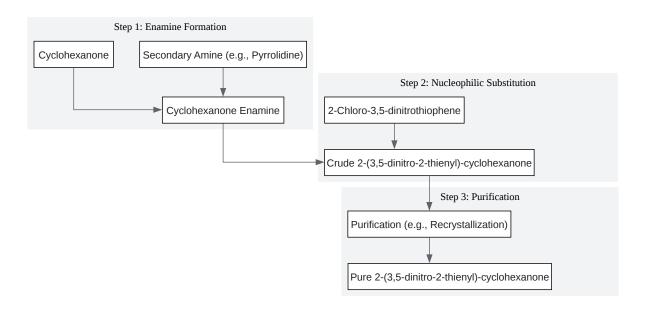
Table 1: Physicochemical Properties of 2-(3,5-dinitro-2-thienyl)-cyclohexanone

Synthesis

The synthesis of 2-(3,5-dinitro-2-thienyl)-cyclohexanone was first reported by L. Hellberg in 1971 and involves the reaction of an enamine of cyclohexanone with 2-chloro-3,5-dinitrothiophene.[1] While the detailed experimental protocol from the original publication is not widely available, the general synthetic approach is outlined below.

Experimental Workflow: Synthesis of 2-(3,5-dinitro-2-thienyl)-cyclohexanone





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Figure 1: General synthetic workflow for 2-(3,5-dinitro-2-thienyl)-cyclohexanone.

Protocol: General Synthesis of 2-(3,5-dinitro-2-thienyl)-cyclohexanone

Note: The following is a generalized protocol based on the known reaction type. Specific reaction conditions, solvents, temperatures, and purification methods would be detailed in the original 1971 publication by L. Hellberg, which could not be accessed for this review.

Step 1: Formation of the Cyclohexanone Enamine



- In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclohexanone in a suitable aprotic solvent (e.g., toluene).
- Add an equimolar amount of a secondary amine (e.g., pyrrolidine or morpholine).
- Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
- Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
- Remove the solvent under reduced pressure to obtain the crude cyclohexanone enamine. This intermediate is often used immediately in the next step without further purification.

Step 2: Reaction with 2-Chloro-3,5-dinitrothiophene

- Dissolve the crude cyclohexanone enamine in an appropriate aprotic solvent (e.g., dioxane or dimethylformamide).
- Add a solution of 2-chloro-3,5-dinitrothiophene in the same solvent dropwise to the enamine solution at a controlled temperature (e.g., room temperature or below).
- Stir the reaction mixture for a specified time until the reaction is complete (monitoring by thinlayer chromatography is recommended).
- The reaction mixture will likely contain the desired product and the iminium salt byproduct.

Step 3: Hydrolysis and Work-up

- Add an aqueous acid solution to the reaction mixture to hydrolyze the iminium salt and any remaining enamine.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification



 Purify the crude 2-(3,5-dinitro-2-thienyl)-cyclohexanone by a suitable method, such as recrystallization from an appropriate solvent (e.g., ethanol or a solvent mixture) or by column chromatography.

Analytical Characterization

Detailed analytical data such as NMR, IR, and mass spectra for 2-(3,5-dinitro-2-thienyl)-cyclohexanone are not readily available in the public domain. Researchers synthesizing this compound will need to perform full characterization. Predicted and typical spectral features are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The spectrum is expected to show complex multiplets for the cyclohexanone ring protons. A downfield singlet or doublet would be expected for the proton on the thiophene ring.
- 13C NMR: The spectrum should show a peak for the carbonyl carbon of the cyclohexanone ring (typically in the range of 200-220 ppm). Signals for the carbons of the dinitrothiophene and the remaining carbons of the cyclohexanone ring would also be present.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

- C=O stretch (ketone): A strong absorption band around 1715 cm⁻¹.
- NO₂ stretch (nitro groups): Strong asymmetric and symmetric stretching bands, typically in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
- C-H stretch (alkane): Absorptions in the region of 2850-3000 cm⁻¹.
- C-NO₂ stretch: Around 830-870 cm⁻¹.

Mass Spectrometry (MS)



The mass spectrum should show the molecular ion peak (M⁺) at m/z 270.26, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro groups (NO₂) and fragmentation of the cyclohexanone ring.

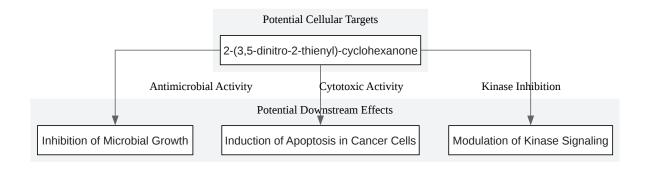
Potential Applications in Drug Development

While no specific biological activities have been reported for 2-(3,5-dinitro-2-thienyl)-cyclohexanone, its structural motifs suggest potential areas for investigation.

- Antimicrobial Activity: Dinitrothiophene derivatives have been shown to possess antibacterial
 and antifungal properties.[2] The mechanism of action is thought to involve nucleophilic
 attack by intracellular thiols on the thiophene ring.[2]
- Anticancer Activity: Thiophene-containing compounds have demonstrated a wide range of anticancer activities.[3] The dinitro substitution may enhance this potential, as nitroaromatic compounds can induce cellular stress.
- Kinase Inhibition: The thiophene scaffold is present in some kinase inhibitors. Further functionalization of 2-(3,5-dinitro-2-thienyl)-cyclohexanone could lead to the development of novel kinase inhibitors.

Potential Signaling Pathway Interactions

Based on the activities of related compounds, 2-(3,5-dinitro-2-thienyl)-cyclohexanone could potentially interact with various cellular signaling pathways.





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Figure 2: Potential biological activities of 2-(3,5-dinitro-2-thienyl)-cyclohexanone.

Conclusion

2-(3,5-dinitro-2-thienyl)-cyclohexanone is a synthetically accessible compound with potential for further investigation in drug discovery and development. The lack of detailed, publicly available experimental and analytical data necessitates that researchers undertaking the synthesis of this compound perform a thorough characterization. The structural alerts within the molecule suggest that it may possess interesting biological activities that warrant exploration.

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